N-Methylbenperidol

Description

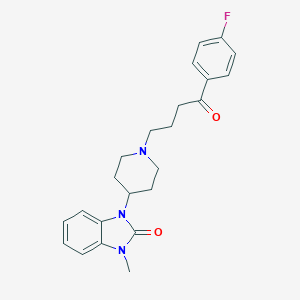

Structure

2D Structure

3D Structure

Properties

CAS No. |

133066-70-3 |

|---|---|

Molecular Formula |

C23H26FN3O2 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-methylbenzimidazol-2-one |

InChI |

InChI=1S/C23H26FN3O2/c1-25-20-5-2-3-6-21(20)27(23(25)29)19-12-15-26(16-13-19)14-4-7-22(28)17-8-10-18(24)11-9-17/h2-3,5-6,8-11,19H,4,7,12-16H2,1H3 |

InChI Key |

SJRJDHOLKUXKIB-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |

Other CAS No. |

133066-70-3 |

Synonyms |

(18F)(N-methyl)benperidol N-(11C)methyl-benperidol N-methylbenperidol |

Origin of Product |

United States |

Detailed Research Findings

Strategies for Carbon-11 Labeling of this compound

Carbon-11 ([11C]) is a positron-emitting isotope with a relatively short half-life of 20.4 minutes, necessitating rapid and efficient synthesis methods nih.gov.

The primary strategy for Carbon-11 labeling of this compound ([11C]NMB) involves the N-methylation of its precursor, benperidol, using [11C]methyl iodide ([11C]CH3I) plos.orgresearchgate.netresearchgate.net. This method is widely adopted due to the versatility of [11C]methyl iodide as a labeling precursor for various radiotracers nih.gov.

The production of [11C]methyl iodide typically begins with the nuclear reaction 14N(p,α)11C to produce 11CO2, which is then converted to [11C]CH3I nih.govresearchgate.net. Automated synthesis modules, such as the PETtrace MeI MicroLab, are commonly employed for the efficient and remote production of [11C]methyl iodide, minimizing operator exposure to radioactivity researchgate.netresearchgate.net. The gaseous [11C]methyl iodide is then delivered to the reaction vessel containing benperidol. The N-methylation reaction is often carried out under controlled conditions, such as heating the mixture to 70°C for a short duration (e.g., 3 minutes) to ensure completion researchgate.net. Subsequent purification of [11C]NMB is typically achieved via normal-phase High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net.

Achieving high radiochemical purity and specific activity is paramount for the clinical utility of [11C]NMB. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form researchgate.netnih.gov. For [11C]NMB, radiochemical purity routinely exceeds 98% researchgate.netresearchgate.net and often over 95% plos.orgnih.gov, as determined by analytical HPLC.

Table 1: Typical Radiochemical Characteristics of [11C]this compound

| Characteristic | Value | Source |

| Radiochemical Purity | >98% | researchgate.netresearchgate.net |

| Specific Activity (avg.) | >40.7 TBq/mmol (>1100 Ci/mmol) | researchgate.netresearchgate.net |

| Specific Activity (max.) | ≥74 TBq/mmol (≥2000 Ci/mmol) | plos.org |

| Synthesis Time | ~50 minutes (including QC) | researchgate.netresearchgate.net |

| Batch Yields | 2.5 ± 0.9 GBq (68 ± 25 mCi) (n=16) | researchgate.netresearchgate.net |

Strategies for Fluorine-18 Labeling of this compound

Fluorine-18 ([18F]) is another widely used positron-emitting isotope, with a longer half-life of 110 minutes, offering more flexibility for synthesis and distribution compared to Carbon-11 nih.gov.

The synthesis of Fluorine-18 labeled this compound ([18F]NMB) typically involves nucleophilic aromatic fluorination. A common approach is the 18F-for-nitro exchange reaction, performed on a suitable precursor snmjournals.orgsnmjournals.org. This method is similar to those used for other butyrophenone (B1668137) ligands, such as [18F]N-methylspiperone snmjournals.orgsnmjournals.org. The [18F]fluoride is usually produced via the 18O(p, n)18F nuclear reaction on an isotopically enriched [18O]water target using a cyclotron nih.gov.

The synthesis of [18F]NMB can involve a multi-step reaction sequence (e.g., three steps) from [18F]fluoride nih.govnih.gov. Nucleophilic substitution with the 18F-anion is a convenient pathway for labeling aromatic compounds, especially when the aromatic ring is activated by an electron-withdrawing group at the ortho or para positions to the leaving group researchgate.net.

Similar to [11C]NMB, high radiochemical purity and specific activity are essential for [18F]NMB. Radiochemical purity for [18F]NMB is typically reported to be greater than 98% snmjournals.orgsnmjournals.org or over 95% nih.gov, verified by high-performance liquid chromatography.

Specific activity for [18F]NMB has been reported to be greater than 3000 Ci/mmol (or >111 TBq/mmol) within 100 minutes of synthesis nih.govscispace.com. Other reports indicate specific activity at injection time ranging from 3.56–153.66 TBq/mmol, with a median of 19.68 TBq/mmol snmjournals.org. End-of-synthesis specific activity values of at least 74 TBq/mmol (2000 Ci/mmol) have also been achieved nih.gov.

Table 2: Typical Radiochemical Characteristics of [18F]this compound

| Characteristic | Value | Source |

| Radiochemical Purity | >98% | snmjournals.orgsnmjournals.org |

| Specific Activity (avg.) | 19.68 TBq/mmol (median) | snmjournals.org |

| Specific Activity (max.) | >111 TBq/mmol (>3000 Ci/mmol) | nih.govscispace.com |

| Specific Activity (min.) | ≥74 TBq/mmol (≥2000 Ci/mmol) | nih.gov |

| Synthesis Time | ~100 minutes (for 3-step sequence) | nih.govscispace.com |

| Overall Radiochemical Yield | 5-10% | nih.govscispace.com |

Advancements in Automated Radiotracer Production and Quality Control Protocols

The production of radiopharmaceuticals like this compound radioligands benefits significantly from advancements in automation and quality control (QC) protocols snmjournals.orgiaea.org. Automated synthesis systems, such as the PETtrace MeI MicroLab, ensure reliable and remote production of precursors like [11C]methyl iodide, reducing operator exposure and increasing efficiency researchgate.netresearchgate.net.

Automation extends beyond synthesis to include purification and pre-release quality control testing. The entire process for [11C]NMB, from radiosynthesis to purification and pre-release QC, can be completed within 50 minutes researchgate.netresearchgate.net. Automated systems provide high reliability for production and product quality, along with automatic data acquisition and registration, which are essential for quality assurance and compliance with Good Manufacturing Practice (GMP) requirements iaea.orgiaea.org.

Dedicated automated QC solutions, such as the Tracer-QC system, are emerging to streamline the quality control of PET radiotracers. These systems can perform radio-HPLC tests and other QC measures in a fully automated process, reducing manual intervention and improving capacity in radiopharmacies lablogic.com. Such advancements are crucial for the routine and safe production of high-purity, high-specific activity radiopharmaceuticals for clinical and research applications researchgate.netresearchgate.netiaea.orglablogic.com.

Pharmacological Characterization of N Methylbenperidol at Dopamine Receptors

Dopamine (B1211576) Receptor Subtype Selectivity and Binding Affinity

N-Methylbenperidol exhibits a highly specific and affine binding profile within the dopamine receptor family, distinguishing itself from other commonly used radioligands.

High Affinity and Selectivity for Dopamine D2 Receptors

This compound, particularly in its radiolabeled forms such as [¹⁸F]this compound ([¹⁸F]NMB), demonstrates high affinity and remarkable selectivity for the dopamine D2 receptor subtype (D2R). Studies have confirmed that [¹⁸F]NMB specifically binds to central D2-like receptors in vivo, showing no significant binding to S2- or D1-like receptors. nih.govresearchgate.netnih.govnih.gov This high specificity is evidenced by its rapid localization in dopaminergic receptor-rich cerebral tissues, achieving high striatum-to-cerebellum ratios, which can be as high as 35 after three hours in baboons. nih.gov The compound's high affinity and selectivity for D2-like receptors have been consistently reported, making it a preferred radioligand for D2-like specific binding site measurements. nih.gov

Differential Binding Profiles Across Dopamine Receptor Subtypes (e.g., D3)

A key characteristic of this compound is its differential binding profile across dopamine receptor subtypes, particularly its pronounced selectivity for D2 receptors over D3 receptors. In vitro radioligand binding assays have shown that [¹⁸F]this compound possesses more than 200-fold higher affinity for D2R than for D3R. nih.govnih.gov This contrasts sharply with other widely used PET radioligands, such as [¹¹C]raclopride, [¹⁸F]fallypride, and [¹¹C]FLB 457, which often exhibit nearly equal affinity for both D2R and D3R subtypes. nih.gov This superior D2/D3 selectivity of this compound minimizes confounding contributions from D3 receptor subtype specific binding sites, providing a clearer assessment of D2R levels. nih.gov

Table 1: this compound Selectivity for Dopamine Receptor Subtypes

| Receptor Subtype | Affinity for this compound | Reference |

| D2R | High | nih.govresearchgate.netnih.govnih.govnih.gov |

| D3R | >200-fold lower than D2R | nih.govnih.gov |

| D1R | No significant binding | nih.govnih.gov |

| S2 (Serotonergic) | No significant binding | nih.govnih.gov |

| Adrenergic | No significant binding | nih.gov |

Receptor Ligand Binding Kinetics and Dissociation Profiles

The kinetic properties of this compound are crucial for its application in quantitative imaging studies, particularly its rapid localization and reversible binding characteristics.

[¹⁸F]this compound ([¹⁸F]NMB) rapidly localizes in vivo within dopamine receptor-rich cerebral tissues. nih.gov The binding of this compound to D2-like receptors is saturable, reversible, and stereospecific. nih.govnih.gov Kinetic studies in the D2 receptor-rich striatum have shown that [¹¹C]N-methyl-benperidol ([¹¹C]NMB) is retained five times longer in these regions compared to receptor-devoid areas, leading to a high maximum striatal-to-cerebellar ratio of 11:1 at 60 minutes post-injection. nih.gov

Quantitative analyses of [¹⁸F]this compound binding have been performed using various methods, including the three-compartment tracer kinetic model and Logan graphical methods. nih.gov These methods have demonstrated the feasibility of quantifying [¹⁸F]NMB receptor binding in vivo. nih.govnih.gov In rat striatum, in vivo PET studies determined a dissociation constant (Kd) of 6.2 nmol/L and a maximum binding capacity (Bmax) of 16 fmol/mg for striatal D2 receptors. snmjournals.org In vitro saturation binding analysis further supported these findings, yielding a Kd of 4.4 nmol/L and a Bmax of 84.1 fmol/mg when nonspecific binding was estimated by co-incubation with raclopride. snmjournals.org The equilibrium between specifically-bound and non-specifically bound/free [¹⁸F]this compound is reached approximately 20 minutes post-injection and remains stable for up to three hours, which is beneficial for saturation binding analyses. benthamopen.com

Table 2: this compound Binding Kinetics Parameters (Rat Striatum)

| Parameter | In Vivo (PET) snmjournals.org | In Vitro (Autoradiography) snmjournals.org |

| Kd | 6.2 nmol/L | 4.4 nmol/L |

| Bmax | 16 fmol/mg | 84.1 fmol/mg |

Interaction with Endogenous Neurotransmitters

The interaction of this compound with endogenous neurotransmitters, particularly its resistance to displacement by synaptic dopamine, is a critical feature that enhances its utility in receptor occupancy studies.

Resistance to Synaptic Dopamine Displacement

A significant advantage of this compound as a radioligand is its notable resistance to competitive displacement by synaptic dopamine. nih.govresearchgate.netnih.govnih.gov This characteristic has been demonstrated through studies showing a lack of effect of intravenous d-amphetamine on the in vivo localization of [¹⁸F]NMB. nih.gov Unlike many other D2 receptor PET tracers, [¹¹C]-(N-methyl)benperidol exhibits virtually no amphetamine-induced displacement. acs.org This insensitivity to endogenous dopamine differentiates this compound from radioligands like [¹¹C]raclopride, [¹²³I]epidepride, and [¹⁸F]fallypride, which are susceptible to displacement by endogenous dopamine. nih.govnih.gov

Implications for Quantitative Receptor Occupancy Studies

The resistance of this compound to synaptic dopamine displacement carries crucial implications for quantitative receptor occupancy studies. This property provides distinct advantages over other PET radiopharmaceuticals currently used for the clinical investigation of D2-like receptor binding. nih.gov Because its binding is not confounded by fluctuating levels of endogenous dopamine, this compound is particularly well-suited for accurately measuring D2 receptor density. nih.govdiva-portal.org This makes it a viable radioligand for studying D2R levels in both healthy and diseased states, especially in extrastriatal regions where other ligands might be less effective due to their sensitivity to endogenous dopamine. researchgate.netnih.gov The ability to use a reference region method for quantification, simplified by its resistance to displacement, further enhances its utility in clinical research. nih.gov

Elucidation of Molecular Mechanisms of Receptor Interaction

Understanding the molecular mechanisms governing the interaction of this compound with dopamine receptors is crucial for appreciating its unique pharmacological profile. These mechanisms involve intricate conformational adjustments and specific contacts with amino acid residues within the receptor binding pocket.

Conformational Dynamics and Induced-Fit Binding Models

G protein-coupled receptors (GPCRs), including dopamine receptors, are dynamic proteins that undergo conformational changes upon ligand binding, a process often described by induced-fit binding models bioregistry.iouni-freiburg.de. In an induced-fit mechanism, both the ligand and the receptor mutually adapt their conformations to achieve an optimal binding interaction wikipedia.org. Molecular dynamics simulations are frequently employed to model these conformational shifts and analyze the binding energies of ligands to receptors.

This compound's interaction with the D2R presents a distinctive profile regarding conformational dynamics and induced-fit mechanisms. Unlike some D2R PET tracers, such as [11C]-SV-III-130, which can be displaced by amphetamine, this compound shows virtually no amphetamine-induced displacement wikipedia.org. This characteristic suggests a highly stable and potentially less dynamic binding interaction, or a very slow dissociation rate, making its binding less susceptible to competitive displacement by fluctuating endogenous dopamine levels labshare.cnwikipedia.orgguidetopharmacology.org. This implies that NMB may engage in a more "lock-and-key" type of interaction or induce a highly stable receptor conformation that is resistant to changes induced by endogenous neurotransmitters, differentiating its binding mode from ligands that exhibit significant induced-fit displacement by endogenous dopamine chem960.com.

Identification of Critical Amino Acid Residues in Ligand Binding Pockets

The binding of ligands to dopamine receptors is mediated by specific interactions with critical amino acid residues within the receptor's binding pocket. For dopamine receptors generally, residues within the aromatic microdomain are primarily responsible for ligand interactions. Hydrophobic contacts form an extensive network involving residues across transmembrane domains (TMs) 2, 3, and 7, while hydrogen bonds are predominantly mediated by the serine microdomain. Residues in TM1 and TM2 also contribute significantly to the coupling of larger ligands.

While specific amino acid residues that this compound directly interacts with are not explicitly detailed in the provided literature, its high affinity and over 200-fold selectivity for D2R over D3R strongly imply a precise engagement with key residues that differentiate the D2R binding pocket from other dopamine receptor subtypes labshare.cnguidetopharmacology.orgchem960.com. The non-displaceability of NMB by endogenous dopamine further suggests a robust and stable interaction with critical binding site residues, possibly involving multiple strong contacts that contribute to its slow dissociation rate labshare.cnwikipedia.orgguidetopharmacology.org.

General D2R binding site characteristics and critical residues identified for other ligands provide insight into the potential molecular environment NMB interacts with:

The TM2/TM3 microdomain has been identified as crucial for regulating the selective affinity and function of certain ligands at D2 receptors.

A putative sodium-binding pocket within the D2L receptor involves residues such as Asn-419 (TM7), Asp-80 (TM2), Ser-121 (TM3), and Ser-420 (TM7), with Asn-52 (TM1) also forming interactions.

The third intracellular loop (3rd ICL) of the D2 receptor contains residues, notably Arg217 and Arg219, whose methylation status influences D2 receptor signaling by modulating interactions with regulatory proteins like Par-4 and Calmodulin. The D2L isoform specifically includes a 29-amino acid insert in this loop, which is relevant for G-protein coupling.

These general insights into the D2R binding pocket and its dynamic nature provide a framework for understanding the molecular basis of this compound's potent and selective interaction.

Table 1: Selectivity of D2R Radioligands for D2R vs. D3R

| Radioligand | D2R/D3R Affinity Ratio | Reference |

| This compound | >200-fold | labshare.cnguidetopharmacology.orgchem960.com |

| Raclopride | 11-fold | chem960.com |

| Spiperone | ~5-fold | chem960.com |

Preclinical and Translational in Vivo Investigations of N Methylbenperidol Radioligands

Application in Small Animal Positron Emission Tomography (PET) Imaging Research

Small animal PET systems offer the advantage of non-invasive and repetitive in vivo studies, making them invaluable for receptor binding investigations in rodent models of various diseases. snmjournals.org

The efficacy of dedicated small animal PET systems for receptor imaging studies has been validated using radioligands like [¹⁸F]NMB. Studies have demonstrated a significant positive correlation between striatal radioactivity concentrations measured with small animal PET and those obtained through ex vivo storage phosphor autoradiography, which serves as a gold standard. snmjournals.orgsnmjournals.orgnih.gov For instance, a study involving Sprague-Dawley rats injected with [¹⁸F]NMB found that after partial-volume correction, the median striatal radioactivity concentration measured with PET was 0.40 MBq/cm³, closely aligning with the autoradiographically determined concentration of 0.42 MBq/cm³. snmjournals.orgnih.gov The high correlation (Pearson correlation coefficient r = 0.818, P = 0.002) confirmed the reliability of PET for quantifying receptor binding in small animals. snmjournals.orgnih.gov However, factors such as partial-volume effects and spillover from neighboring tissues, like Harder's glands, can influence absolute quantification, necessitating correction algorithms. snmjournals.orgsnmjournals.orgnih.gov After spillover correction, the median striatal radioactivity concentration slightly decreased to 0.38 MBq/cm³, with a maintained strong correlation (r = 0.824, P = 0.002). nih.gov

Table 1: Striatal Radioactivity Concentration in Rats (Median MBq/cm³)

| Method | Median (MBq/cm³) | 25th Percentile | 75th Percentile |

| PET (Pre-Correction) | 0.40 | 0.32 | 0.44 |

| Autoradiography | 0.42 | 0.24 | 0.51 |

| PET (Post-Spillover Correction) | 0.38 | 0.30 | 0.43 |

[¹⁸F]NMB has been used to quantitatively assess radiotracer distribution in rodent brain regions, particularly for determining D2 receptor density (Bmax) and affinity (Kd) in vivo. snmjournals.org Studies in Sprague-Dawley rats using increasing specific activities of [¹⁸F]NMB have shown that PET can yield a Kd of 6.2 nmol/L and a Bmax of 16 fmol/mg for the striatal D2 receptor. snmjournals.org These in vivo PET-derived values were found to be in agreement with in vitro measurements using storage phosphor autoradiography, which reported Kd values of 4.4 nmol/L (raclopride subtraction) and 7.9 nmol/L (cortical radioactivity subtraction), and Bmax values of 84.1 fmol/mg and 70.1 fmol/mg, respectively. snmjournals.org The consistent Kd values across both modalities and their correspondence to previous in vitro studies highlight the accuracy of [¹⁸F]NMB for quantitative assessment. snmjournals.org

Table 2: D2 Receptor Binding Parameters for [¹⁸F]NMB in Rat Striatum

| Parameter | PET (in vivo) | Autoradiography (in vitro, Raclopride Subtraction) | Autoradiography (in vitro, Cortical Subtraction) |

| Kd (nmol/L) | 6.2 | 4.4 | 7.9 |

| Bmax (fmol/mg) | 16 | 84.1 | 70.1 |

Various methodological approaches have been employed for quantifying striatal and extrastriatal activity of N-Methylbenperidol in preclinical models. The Logan graphical method, utilizing the cerebellum as a reference region, has been used to calculate [¹⁸F]NMB binding potentials (BPNDs) in both striatal and extrastriatal regions. nih.govresearchgate.net This method is considered appropriate as the cerebellum exhibits negligible specific binding for NMB in healthy subjects. researchgate.net

Studies have identified regions with high radioactivity concentrations in PET images, including the putamen (513% greater intensity than the reference region), caudate (451%), thalamus (72%), midbrain (65%), parahippocampal gyrus (54%), hippocampus (51%), and temporal cortex (42%). nih.gov These findings demonstrate that [¹⁸F]NMB can quantify regionally selective binding in both striatal and extrastriatal areas. nih.gov Comparison between radioactivity peak analysis and BPND quantification in a priori-selected regions of interest (ROIs) yielded comparable results, confirming the ability of [¹⁸F]NMB to detect selective D2 receptor binding in extrastriatal regions. nih.gov

It has been noted that [¹⁸F]NMB resists displacement from specific binding sites by endogenous dopamine (B1211576), making it an excellent candidate for unambiguous PET quantification of the D2 receptor subtype in the brain, unlike other commonly used radioligands such as [¹¹C]raclopride, [¹⁸F]fallypride, and [¹¹C]FLB 457, which are susceptible to endogenous dopamine competition. nih.govnih.gov This characteristic is crucial for accurately measuring D2 receptor levels without confounding effects from endogenous dopamine release. nih.govnih.gov

In Vivo Assessment of Dopamine D2 Receptor Binding in Non-Human Primate Models

Non-human primate models are valuable for preclinical evaluations due to their closer physiological and metabolic similarities to humans compared to rodents, making extrapolation of results more reasonable. nih.gov

[¹⁸F]NMB and [¹¹C]NMB have been evaluated in baboons to characterize regional D2 receptor binding levels. nih.govnih.gov [¹⁸F]NMB rapidly localizes in vivo within dopaminergic receptor-rich cerebral tissues, achieving striatum-to-cerebellum ratios as high as 35 after 3 hours. nih.gov This high ratio indicates significant specific binding in the striatum. Whole-body PET imaging of primates with [¹¹C]NMB has shown substantial radioactivity accumulation in the liver and kidney, with low accumulation in the urinary bladder. nih.gov

Studies in non-human primates have evaluated the competition and displacement of NMB radioligands by pharmacological agents to confirm specific D2 receptor binding. Pretreatment with unlabeled receptor-specific antagonists before [¹⁸F]NMB injection confirmed that the radioligand specifically bound to central D2-like receptors in vivo, and not to S2- or D1-like receptors. nih.gov Furthermore, studies involving sequential intravenous administration of [¹⁸F]NMB, d-amphetamine, and eticlopride (B1201500) demonstrated that the radioligand does not undergo agonist-mediated internalization with subsequent trapping. nih.gov This resistance to displacement by high-dose intravenous amphetamine further supports [¹⁸F]NMB's suitability for unambiguous PET quantification of D2 receptors, as it is not sensitive to endogenous dopamine release. nih.gov

Table 3: Radioactivity Distribution of [¹¹C]NMB in Primate Organs (Percent Injected Dose per Organ)

| Organ | Percent Injected Dose per Organ (Mean ± SE) |

| Liver | Substantial accumulation |

| Kidney | Substantial accumulation |

| Brain | High D2-like receptor-specific localization |

| Striata | High D2-like receptor-specific localization |

| Eyes | Accumulation |

| Heart | Accumulation |

| Urinary Bladder | Low accumulation |

| Lungs | Accumulation |

| Lower Large Intestine | Accumulation |

Note: Specific numerical values for percent injected dose were not consistently provided for all organs in the source, but qualitative descriptions of accumulation were. nih.gov

Kinetic Modeling and Quantification of Receptor Binding Potential

The quantification of receptor binding potential (BPND) using this compound radioligands is crucial for understanding dopamine D2 receptor dynamics. Studies have employed various kinetic modeling approaches, including graphical methods and three-compartment tracer kinetic models, to estimate BPND. nih.govnih.govresearchgate.net

For instance, [18F]this compound ([18F]NMB) BPND values in different regions of interest (ROIs) are calculated using methods like the Logan graphical method, often with the cerebellum serving as a reference region. nih.govresearchgate.net Comparisons between different quantification methods have shown that kinetic models generally provide higher BP estimates compared to graphical methods, particularly when using an arterial input function or a reference region. nih.govnih.gov Despite these differences in absolute values, BP estimates across various methods are highly correlated, indicating their utility in assessing D2-like receptor binding. nih.govresearchgate.net

Research in rats using [18F]this compound has also explored in vivo saturation binding analysis to determine binding potential (BP), dissociation constant (Kd), and maximum binding capacity (Bmax). The choice of reference region, such as the cerebellum or parietal cortex, significantly impacts the calculated BP. Studies indicate that using a cerebellar reference region in saturation binding analysis provides a closer approximation to autoradiographically obtained BP values compared to a cortical reference. researchgate.netbenthamopen.com

Table 1: Comparison of [18F]NMB BPND Estimates Across Different Quantification Methods in Human Brain Regions

| Brain Region | Kinetic Method BPND (Mean ± SD) | Graphical Method (Arterial Input) BPND (Mean ± SD) | Graphical Method (Cerebellum Reference) BPND (Mean ± SD) | Statistical Significance (p-value) |

| Thalamus | Significantly Greater | Lower | Not Significantly Different | 0.0001 nih.gov |

| Rostral Anterior Cingulate Cortex | Significantly Greater | Lower | Lower | < 0.001 nih.gov |

| Medial Orbitofrontal Cortex | Significantly Greater | Lower | Lower | 0.001 nih.gov |

| Amygdala | Main Effect | No Significant Pairwise Differences | No Significant Pairwise Differences | < 0.05 nih.gov |

Note: Data derived from a study comparing different BPND estimation methods for [18F]NMB in healthy adults. nih.gov

Table 2: In Vivo and In Vitro Binding Parameters for [18F]this compound in Rat Striatum

| Method | Kd (nM) | Bmax (fmol/mg) | BP (Calculated/Observed) |

| In vivo Saturation Binding (Cortical Ref) | 6.2 | 16 | 2.6 - 3.1 benthamopen.com |

| In vitro (Raclopride Subtraction) | 4.4 | 84.1 | 19.1 benthamopen.com |

| In vitro (Cortical Radioactivity Subtraction) | 7.9 | 70.1 | 8.8 benthamopen.com |

Note: Data from studies investigating [18F]this compound binding in rat striatum. researchgate.netbenthamopen.com

Methodological Development and Validation of this compound for Human Neuroimaging Research

The development and validation of this compound for human neuroimaging research have focused on establishing robust quantitative PET analysis models.

Significant efforts have been made to validate quantitative PET analysis models for [18F]this compound in human applications. The Logan graphical method, using the cerebellum as a reference region, has been widely employed and validated for calculating [18F]NMB binding potentials (BPND). nih.govresearchgate.net This method has been compared against and validated with more complex approaches, such as a three-compartment tracer kinetic model and graphical methods requiring arterial input. nih.govnih.govresearchgate.net

Despite some quantitative differences in BP estimates between these methods (e.g., kinetic models yielding higher BP values), the high correlation observed among the estimates suggests that the reference tissue model provides a useful and less invasive approach for quantifying D2-like receptor binding in humans. nih.govresearchgate.net This validation is crucial for the widespread applicability of [18F]NMB in clinical research, particularly for assessing D2R levels in both striatal and extrastriatal regions in healthy and diseased states. nih.govresearchgate.net

Characterization of Radioligand Specificity and Binding in Human Brain Regions for Research Purposes

The unique properties of this compound radioligands make them particularly suitable for characterizing D2R specificity and binding in human brain regions for research purposes. Positron Emission Tomography (PET) imaging with [18F]NMB enables the measurement of D2R levels in vivo nih.govwikipedia.org. A significant advantage of [18F]NMB in human studies is its high selectivity for D2R over D3R and its insensitivity to endogenous dopamine levels, which allows for the measurement of absolute D2R binding without confounding factors guidetopharmacology.org.

Studies involving healthy adult participants have utilized [18F]NMB to quantify D2R binding potentials (BPNDs) across various brain regions wikipedia.org. The Logan graphical method, with the cerebellum serving as a reference region, is commonly employed for these calculations wikipedia.orgguidetopharmacology.org. The findings consistently show that radioactivity and BPND levels are highest in the striatum, followed by lower levels in extrastriatal subcortical regions, and the lowest levels in cortical regions relative to the cerebellum wikipedia.org. Specifically, high levels of D2R are observed in dorsal striatal areas, including the caudate and putamen, as well as the pole of the nucleus accumbens nih.govwikipedia.org. Substantial D2R levels are also present in extrastriatal regions such as the substantia nigra, thalamus, hippocampus, hypothalamus, and medial orbital frontal cortex wikipedia.org.

Table 2: Relative [18F]NMB Binding Potential (BPND) in Human Brain Regions

| Brain Region Category | Relative BPND Level |

| Striatal Areas | Highest |

| Extrastriatal Subcortical | Lower |

| Cortical Regions | Lowest |

Note: There is an approximately 10-fold difference in scale between striatal and extrastriatal binding regions wikipedia.org.

Research has also explored the relationship between age and D2R binding, revealing a negative correlation between age and striatal BPNDs wikipedia.org. Comparisons of BPND estimates for extrastriatal regions using the Logan graphical method and a three-compartment kinetic tracer model have shown high correlation, further supporting the reliability of [18F]NMB for measuring specific binding in these regions wikipedia.org. This capability positions [18F]NMB as a viable radioligand for investigating extrastriatal D2R levels in both healthy individuals and in the context of neurological and psychiatric disorders wikipedia.org.

Structure Activity Relationship Sar Concepts in Butyrophenone Derived Dopamine Receptor Ligands

General Principles of SAR in Ligand Design

The fundamental tenet of SAR is that the biological effect of a molecule is a function of its three-dimensional structure and physicochemical properties. youtube.com For G-protein coupled receptors (GPCRs), such as dopamine (B1211576) receptors, ligand design is guided by understanding the interactions between the ligand and the receptor's binding pocket. nih.gov Key principles include:

Pharmacophore Identification : A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For butyrophenone-derived ligands, the pharmacophore typically includes a basic nitrogen atom, an aromatic ring, and a carbonyl group, all positioned at specific distances from each other. pharmacy180.com

Bioisosteric Replacement : This involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For instance, replacing the carbonyl group in the butyrophenone (B1668137) chain can modulate receptor affinity. nih.gov

Conformational Rigidity : Introducing conformational constraints into a flexible molecule can lock it into a bioactive conformation, thereby increasing its affinity and selectivity for the target receptor. nih.gov

Lipophilicity and Hydrophilicity Balance : The balance between a molecule's lipid and water solubility (logP) is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier to reach central nervous system targets.

Influence of Structural Modifications on Dopamine D2 Receptor Selectivity and Affinity

The butyrophenone scaffold offers several points for structural modification, each having a significant impact on the ligand's affinity and selectivity for the dopamine D2 receptor. The general structure of a butyrophenone consists of a fluorinated phenyl group attached to a four-carbon chain with a carbonyl group, which is in turn linked to a piperidine (B6355638) ring with a further aromatic substituent. pharmacy180.com

Key structural features and their influence on D2 receptor binding include:

The Butyrophenone Chain : The three-carbon chain (propyl chain) between the carbonyl group and the piperidine nitrogen is optimal for D2 receptor antagonist activity. Shortening or lengthening this chain generally leads to a decrease in potency. pharmacy180.comyoutube.com Reduction of the carbonyl group to a hydroxyl or methylene (B1212753) group can also significantly decrease D2 receptor affinity. nih.gov

The Basic Nitrogen : A tertiary aliphatic amino nitrogen, typically part of a piperidine ring, is essential for high-affinity binding. pharmacy180.com The basicity of this nitrogen allows for a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of the D2 receptor. nih.gov

The Piperidine Ring Substituent : The nature and position of the substituent on the 4-position of the piperidine ring are critical determinants of affinity and selectivity. For many potent butyrophenones, this is an aromatic or heteroaromatic group. pharmacy180.com

The Fluorophenyl Group : A fluorine atom at the para-position of the phenyl ring attached to the carbonyl group generally enhances antipsychotic activity. pharmacy180.comyoutube.com

The following table summarizes the effects of some key structural modifications on the binding affinity (Ki) for the D2 receptor, using Haloperidol as a reference compound.

| Compound | Modification from Haloperidol | D2 Receptor Ki (nM) | Change in Affinity |

| Haloperidol | Reference Compound | 0.89 | - |

| Analog 5 | Carbonyl reduced to methylene | 24.0 | 27-fold decrease |

| Analog 6 | Carbonyl replaced with sulfur | 8.8 | Moderate decrease |

| Analog 7 | Carbonyl replaced with oxygen | 5.3 | Moderate decrease |

Data compiled from a study on Haloperidol analogs. nih.gov

These data illustrate that the carbonyl group is a key feature for high-affinity D2 receptor binding, although it can be replaced with other groups with a moderate loss of affinity. nih.gov

Computational and Chemoinformatics Approaches for SAR Elucidation

In recent years, computational and chemoinformatics methods have become indispensable tools for elucidating the SAR of dopamine receptor ligands. nih.gov These approaches complement experimental techniques by providing insights into ligand-receptor interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence D2 receptor affinity, QSAR models can predict the activity of novel compounds and guide the design of more potent ligands. nih.gov

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking studies of butyrophenones into homology models or crystal structures of the D2 receptor have helped to rationalize the observed SAR and identify key amino acid residues involved in ligand binding. nih.govnih.gov For example, docking can reveal how different substituents on the piperidine ring explore different subpockets within the receptor's binding site. acs.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. This can be particularly useful for understanding the mechanisms of receptor activation and the role of allosteric modulators. researchgate.net

Pharmacophore Modeling : Based on a set of active compounds, pharmacophore models can be generated to define the essential steric and electronic features required for binding to the D2 receptor. These models can then be used to screen large chemical databases for new potential ligands. nih.gov

These computational approaches have been instrumental in moving from traditional trial-and-error drug discovery to a more rational, structure-based design process.

Rational Design Strategies for Novel D2 Receptor Probes

The knowledge gained from SAR studies, both experimental and computational, fuels the rational design of novel D2 receptor probes with specific properties. These strategies aim to optimize affinity, selectivity, and functional activity (e.g., antagonist, partial agonist, or agonist).

Subtype Selectivity : A major challenge in dopamine receptor pharmacology is achieving selectivity between the highly homologous D2-like receptor subtypes (D2, D3, and D4). unicam.it Rational design strategies to enhance D2 selectivity include exploiting subtle differences in the amino acid composition of the binding pockets. For instance, designing ligands that extend into a secondary binding pocket present in the D2 receptor but not in other subtypes can confer selectivity. researchgate.net

Bitopic Ligands : This approach involves designing a single molecule that simultaneously interacts with the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. mdpi.comnih.gov Such bitopic ligands can have unique pharmacological profiles, including enhanced affinity and selectivity.

Scaffold Hopping : This strategy involves replacing the central core of a known ligand (e.g., the butyrophenone scaffold) with a structurally different moiety while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes of D2 receptor ligands with improved properties, such as better pharmacokinetics or reduced off-target effects.

Fragment-Based Drug Design (FBDD) : FBDD starts by identifying small chemical fragments that bind weakly to the target receptor. These fragments are then grown or linked together in a stepwise manner to create a more potent lead compound. This approach allows for a more efficient exploration of chemical space and can lead to ligands with novel binding modes. rsc.org

The continuous refinement of these rational design strategies, informed by a deep understanding of the SAR of butyrophenone-derived ligands, holds great promise for the development of next-generation D2 receptor probes and therapeutics with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.